



Application Note: Quantification of Pegamine (Vasicine) by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Pegamine	
Cat. No.:	B1496493	Get Quote

Audience: Researchers, scientists, and drug development professionals.

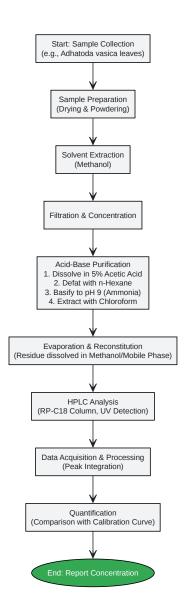
Introduction **Pegamine**, also known as vasicine, is a quinazoline alkaloid with significant pharmacological properties, including bronchodilatory and respiratory stimulant effects.[1] It is a primary bioactive constituent in medicinal plants such as Adhatoda vasica and Peganum harmala.[2][3][4] Accurate and reliable quantification of **pegamine** is crucial for the standardization of herbal extracts, quality control of commercial formulations, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of **pegamine** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle The method employs RP-HPLC to separate **pegamine** from other components in a sample matrix. A C18 stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the peak area of the analyte from the chromatogram at a specific wavelength and comparing it to a calibration curve generated from known concentrations of a **pegamine** standard.

Visualizations

Caption: Chemical Structure of **Pegamine** (Vasicine).

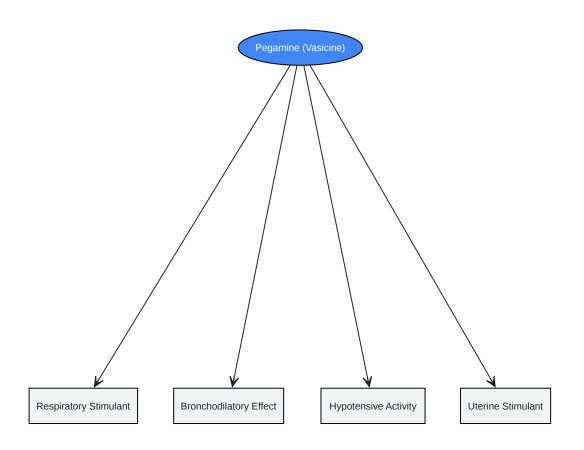




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Caption: Experimental Workflow for **Pegamine** Quantification.





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Caption: Key Pharmacological Effects of **Pegamine**.

Experimental Protocols



Reagents and Materials

- Acetonitrile (HPLC Grade)[1]
- Trifluoroacetic acid (TFA, HPLC Grade)[1]
- Methanol (HPLC Grade)[1]
- Water (Deionized or Milli-Q)[1]
- Phosphate buffer (0.1 M)[5][6]
- Glacial acetic acid[5][6]
- Pegamine (Vasicine) reference standard (>98% purity)
- For sample preparation from plant matrix: 5% acetic acid, n-hexane, ammonia solution, chloroform.[1][7]

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]
- Analytical column: A reverse-phase C18 column is typically used. Specific examples include Agela's Unisphere Aqua C18 (150 x 4.6 mm, 3.5 μm) or Waters Nova-Pack C18 (250 x 4.6 mm, 5 μm).[1][6]

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of pegamine reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1]
- Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol or the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05 µg/mL to 100 µg/mL).[1] These solutions are used to construct the calibration curve.



Sample Preparation (from Adhatoda vasica Leaves)

- Extraction: Air-dried and powdered leaves (100 g) are extracted with methanol (800 mL) using a Soxhlet apparatus for approximately 6 hours, or until the extract is colorless.[1]
 Methanol has been identified as a highly effective solvent for pegamine extraction.[2][5]
- Concentration: The methanolic extract is filtered and concentrated to dryness under reduced pressure using a rotary evaporator at 50°C.[1]
- Purification (Acid-Base Extraction):
 - The dried extract is mixed with 5% acetic acid and filtered.[1]
 - The acidic filtrate is washed with n-hexane to remove fats and non-polar impurities.[1][7]
 - The aqueous layer is then made alkaline (pH 9) with an ammonia solution.[1][7]
 - The alkaloids are extracted from the alkaline solution using chloroform.[1][7]
- Final Sample: The chloroform extract is dried, and the resulting residue is dissolved in a known volume of methanol or mobile phase. This solution is filtered through a 0.45 μm syringe filter before injection into the HPLC system.[7]

Chromatographic Conditions

Multiple methods have been successfully employed for **pegamine** quantification. The following tables summarize validated conditions. Researchers should select the method best suited for their available equipment and specific sample matrix.

Table 1: Summary of HPLC Methods for **Pegamine** (Vasicine) Quantification



Parameter	Method A	Method B
Column	Agela's Unisphere Aqua C18 (150 x 4.6 mm, 3.5 μm) [1]	Waters, Nova-Pack, C18 (250 x 4.6 mm, 5 μm)[6]
Mobile Phase	Isocratic: 0.1% TFA in Water:Acetonitrile (90:10, v/v) [1]	Isocratic: Acetonitrile:0.1 M Phosphate Buffer:Glacial Acetic Acid (15:85:1, v/v/v)[6]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[6]
Detection Wavelength	280 nm[1]	300 nm[6]
Injection Volume	10 μL[1]	Not Specified (typically 10-20 μL)
Column Temperature	25 ± 2°C[1]	Ambient

| Retention Time | ~7.58 min[1] | ~3.72 min[6] |

Data Presentation and Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 2: Method Validation and Performance Data for Pegamine (Vasicine) Quantification

Parameter	Result (Method A Derivative)	Result (Method B Derivative)
Linearity Range	0.05–10.0 μg/mL[1]	0.1–40 μg/mL[6]
Correlation Coefficient (r²)	0.999[1]	> 0.994[6]
Accuracy (% Recovery)	99.06%[1]	98.2 ± 1.8%[5]
Limit of Detection (LOD)	Not Reported	0.110 μg/mL[6]

| Limit of Quantification (LOQ) | Not Reported | 0.333 μg/mL[6] |

Methodological & Application





Quantification Calculation A calibration curve is generated by plotting the peak area versus the concentration of the working standards. The concentration of **pegamine** in the unknown sample is determined by interpolating its peak area onto this curve using the regression equation (y = mx + c). The final concentration in the original material is calculated by accounting for all dilution factors during sample preparation.

Conclusion The described RP-HPLC methods are simple, precise, and accurate for the routine quantification of **pegamine** in various matrices, including plant extracts and herbal formulations.[1][5] The provided protocols and validation data serve as a comprehensive guide for researchers to establish a reliable analytical procedure for quality control and research purposes. The choice of method can be adapted based on the specific requirements of the analysis and the available instrumentation.

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